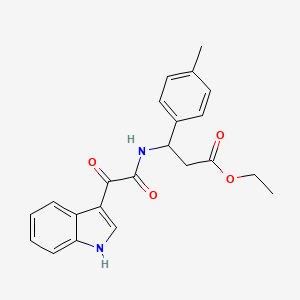
ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of indole-2-carboxylic acid and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Polymorphism Studies
- Study 1 : Vogt, Williams, Johnson, and Copley (2013) explored two polymorphic forms of a similar compound, characterized using spectroscopic and diffractometric techniques. This study highlights the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Synthesis and Crystal Structure Analysis
- Study 2 : Shang, Jian-li, Song, Hai-bin, Li, Zheng-ming, and Wang Jian-guo (2011) synthesized a compound with a structure similar to ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate and analyzed its crystal structure, contributing to the understanding of its chemical properties (Shang et al., 2011).
Novel Compounds Synthesis and Application
- Study 3 : Nazir, Abbasi, Aziz‐ur‐Rehman, and colleagues (2018) synthesized novel indole-based hybrid oxadiazole scaffolds, which were screened for their in vitro inhibitory potential against the urease enzyme, showing potential as therapeutic agents (Nazir et al., 2018).
Antimicrobial Activity
- Study 5 & 7 : Mathada and Mathada (2009) explored the antimicrobial activity of certain derivatives, including indole-related compounds. Their findings contribute to the understanding of these compounds' antibacterial, antifungal, and antituberculosis properties (Mathada & Mathada, 2009) (Mathada & Mathada, 2009).
Insect Growth Regulation
- Study 8 : Devi and Awasthi (2022) investigated Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a similar compound, for its potential as an insect growth regulator. This study reveals its potential in pest control and agricultural applications (Devi & Awasthi, 2022).
Biochemical Analysis
- Study 9 : Abdel-Ghany et al. (2013) synthesized and analyzed a dipeptide derivative for antimicrobial activity, highlighting the biochemical versatility of such compounds (Abdel-Ghany et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-28-20(25)12-19(15-10-8-14(2)9-11-15)24-22(27)21(26)17-13-23-18-7-5-4-6-16(17)18/h4-11,13,19,23H,3,12H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISDLHMLIXGYKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2376855.png)
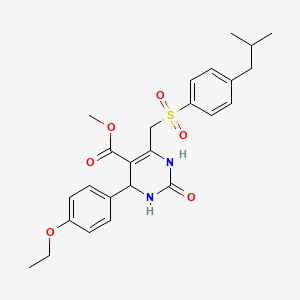
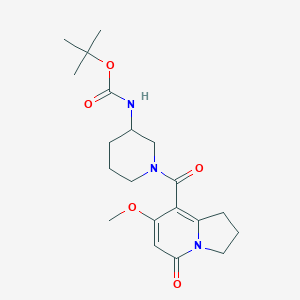
![Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376863.png)
![5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
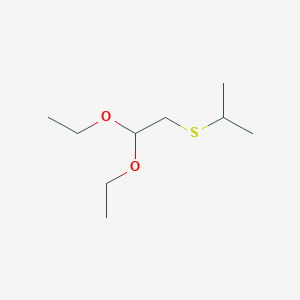
![(2,3-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2376866.png)
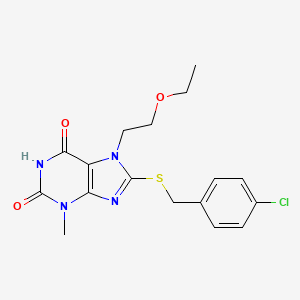
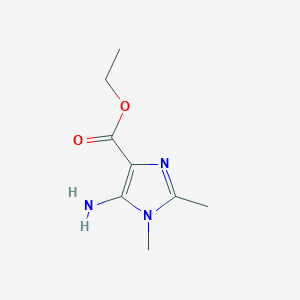
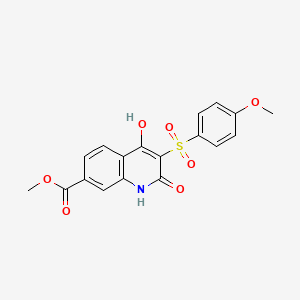
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)
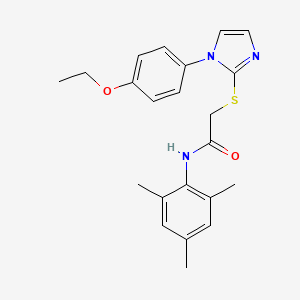
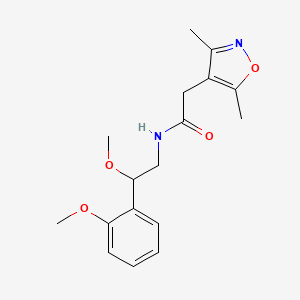
![3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2376878.png)